3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate
Overview
Description
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate is a chemical compound with the molecular formula C16H20N2. This compound is widely used in various scientific research applications due to its strong chromogenic properties and its ability to undergo various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The starting materials typically include biphenyl derivatives and various reagents such as chloroform, aniline, and hydrochloric acid. The reaction conditions involve controlled temperatures and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving advanced purification techniques to obtain the final product in high purity.
Types of Reactions:
Oxidation: TMB can be oxidized to form a blue-colored product, which is often used in enzyme-linked immunosorbent assays (ELISA).
Reduction: The compound can undergo reduction reactions, which are useful in various analytical applications.
Substitution: TMB can participate in substitution reactions, where functional groups on the biphenyl ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: The major product is a blue-colored oxidized form of TMB, which is used as a chromogenic substrate in ELISA.
Reduction: The reduced form of TMB is often used in analytical chemistry for detecting specific analytes.
Substitution: The substitution reactions can lead to various derivatives of TMB, each with unique properties and applications.
Scientific Research Applications
TMB dihydrochloride hydrate is extensively used in scientific research due to its strong chromogenic properties. It is commonly employed in:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In enzyme assays and immunological tests, such as ELISA, where it acts as a substrate for horseradish peroxidase (HRP).
Medicine: In diagnostic tests for detecting biomarkers and pathogens.
Industry: In quality control and research and development for various chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes such as horseradish peroxidase (HRP). When TMB is oxidized by HRP in the presence of hydrogen peroxide, it forms a blue-colored product. This reaction is highly specific and sensitive, making it ideal for detecting the presence of HRP-conjugated antibodies in immunoassays.
Molecular Targets and Pathways Involved:
HRP: The primary molecular target is horseradish peroxidase, which catalyzes the oxidation of TMB.
Pathways: The reaction pathway involves the transfer of electrons from TMB to HRP, resulting in the formation of the blue-colored oxidized product.
Comparison with Similar Compounds
3,3',5,5'-Tetramethylbenzidine (TMB): The parent compound without the dihydrochloride hydrate.
4-Aminoantipyrine: Another chromogenic substrate used in enzyme assays.
3,3',5,5'-Tetramethyl-1,1'-biphenyl-4,4'-diamine: A structural analog of TMB.
Uniqueness:
Chromogenic Properties: TMB dihydrochloride hydrate has superior chromogenic properties compared to similar compounds, making it highly suitable for sensitive detection applications.
Stability: The dihydrochloride hydrate form offers better stability and solubility in aqueous solutions, enhancing its usability in various research and diagnostic applications.
Properties
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;hydrate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH.H2O/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;;/h5-8H,17-18H2,1-4H3;2*1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCWTKDFVVSVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597911 | |
Record name | 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207738-08-7 | |
Record name | 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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